2-Chloro-6-(thiophen-2-yl)pyrazine
Overview
Description
2-Chloro-6-(thiophen-2-yl)pyrazine is an organic compound which belongs to the class of heterocyclic compounds. It is a yellow-orange crystalline solid with a molecular formula of C7H5ClN2S and a molar mass of 186.63 g/mol. It is a highly reactive compound and is used in the synthesis of various pharmaceuticals and agrochemicals. 2-Chloro-6-(thiophen-2-yl)pyrazine is also used in the synthesis of dyes, polymers, and other organic compounds.
Scientific Research Applications
1. Synthesis of Antiviral Compounds
2-Chloro-6-(thiophen-2-yl)pyrazine derivatives have been utilized in the synthesis of various compounds with potential antiviral applications. For instance, specific derivatives were formed by reacting with hydrazine derivatives and other reagents, leading to compounds evaluated for antiviral properties (Sayed & Ali, 2007).
2. Development of Zinc Azaphthalocyanines
Thiophen-2-yl substituents in 2-Chloro-6-(thiophen-2-yl)pyrazine have been used to extend the macrocyclic conjugation in zinc(II)azaphthalocyanines (ZnAzaPc), which are favorable for various applications due to their lowered energy and red-shifted UV-Vis Q-bands (Mørkved et al., 2013).
3. Crystal Structure Studies
Research into the crystal structures of derivatives of 2-Chloro-6-(thiophen-2-yl)pyrazine, like 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, provides insights into the dihedral angles and molecular geometry, crucial for understanding their chemical behavior (Popek & Crundwell, 2019).
4. Membrane Targeting Drug Carriers
2-Chloro-6-(thiophen-2-yl)pyrazine derivatives have shown potential as membrane targeting drug carriers. For example, benzothiophen-pyrazine scaffolds have been characterized for their fluorescent properties and potential in cancer treatment (Mazuryk et al., 2013).
5. Conjugated Polymers for Electronic Devices
Derivatives have been used in the synthesis and characterization of new conjugated polymers, indicating their potential in the development of electronic devices due to properties like low bandgap and p- and n-type doping (Pardo et al., 2014).
6. Optoelectronic Applications
2-Chloro-6-(thiophen-2-yl)pyrazine-based molecules have been synthesized for their optoelectronic properties, demonstrating their suitability for various applications in this field due to their thermal stability and photophysical characteristics (Meti & Gong, 2017).
properties
IUPAC Name |
2-chloro-6-thiophen-2-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJPQLRFJSALKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(thiophen-2-yl)pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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